molecular formula C19H22F2N2 B5773912 1-[(2,6-difluorophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine

1-[(2,6-difluorophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine

Cat. No.: B5773912
M. Wt: 316.4 g/mol
InChI Key: NUUPTKURZOSYDX-UHFFFAOYSA-N
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Description

1-[(2,6-difluorophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two aromatic rings substituted with fluorine and methyl groups, connected through a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,6-difluorophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine typically involves the reaction of 2,6-difluorobenzyl chloride with 2,3-dimethylphenylpiperazine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(2,6-difluorophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2,6-difluorophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-[(2,6-difluorophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,6-difluorophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine is unique due to the combination of its fluorinated aromatic ring and dimethylphenyl-piperazine structure. This unique combination imparts specific chemical and biological properties that make it valuable for various research applications .

Properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N2/c1-14-5-3-8-19(15(14)2)23-11-9-22(10-12-23)13-16-17(20)6-4-7-18(16)21/h3-8H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUPTKURZOSYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3=C(C=CC=C3F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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